Cas no 1804653-16-4 (Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate)
Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
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- Inchi: 1S/C8H6BrF2NO3/c1-15-8(14)6-4(13)2-3(9)5(12-6)7(10)11/h2,7,13H,1H3
- InChI Key: ZJPVROOANFLVCA-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(=O)OC)N=C1C(F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- XLogP3: 2.6
- Topological Polar Surface Area: 59.4
Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007322-500mg |
Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate |
1804653-16-4 | 97% | 500mg |
$980.00 | 2022-04-01 | |
| Alichem | A024007322-1g |
Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate |
1804653-16-4 | 97% | 1g |
$1,663.20 | 2022-04-01 |
Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
Introduction to Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate (CAS No. 1804653-16-4)
Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate, with the CAS registry number 1804653-16-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyridine ring substituted with a methyl group at position 6, a bromine atom at position 3, a difluoromethyl group at position 2, and a hydroxyl group at position 5. These substituents contribute to its unique chemical properties and biological functions.
The synthesis of Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate involves a series of carefully designed reactions, including nucleophilic substitutions, electrophilic substitutions, and protective/deprotective strategies. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. For instance, researchers have employed microwave-assisted synthesis techniques to accelerate reaction rates and improve selectivity during the formation of this compound.
One of the most notable aspects of this compound is its potential as a lead molecule in drug discovery. Pyridine derivatives are known for their ability to modulate various biological targets, such as kinases, ion channels, and receptors. In recent studies, Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate has been investigated for its anti-inflammatory and anti-tumor properties. Preclinical experiments have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.
Moreover, the presence of bromine and difluoromethyl groups in this molecule introduces additional electronic effects that enhance its binding affinity to target proteins. This makes it a promising candidate for further optimization in medicinal chemistry programs. For example, researchers have explored the substitution patterns on the pyridine ring to improve pharmacokinetic properties such as solubility and bioavailability.
In terms of applications, Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate has shown potential in the development of novel therapeutics for chronic inflammatory diseases and cancer. Its ability to modulate cellular signaling pathways makes it a valuable tool for understanding disease mechanisms at a molecular level. Additionally, this compound serves as a valuable intermediate in the synthesis of more complex pyridine-based drugs.
Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of this compound. By synthesizing enantiomerically pure forms of Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate, researchers have been able to elucidate the relationship between molecular structure and pharmacological effects. This has paved the way for the development of more selective and potent drug candidates.
In conclusion, Methyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate (CAS No. 1804653-16-4) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure, combined with recent advances in synthetic methods and biological studies, positions it as an important molecule in contemporary medicinal chemistry research.
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